Dimethyl thiiran-2-ylphosphonate
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Overview
Description
Dimethyl thiiran-2-ylphosphonate is an organophosphorus compound that features a thiirane ring (a three-membered ring containing sulfur) and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl thiiran-2-ylphosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with thiirane under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can significantly impact the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl thiiran-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiirane ring to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various phosphonate esters or amides.
Scientific Research Applications
Dimethyl thiiran-2-ylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism by which dimethyl thiiran-2-ylphosphonate exerts its effects involves interactions with various molecular targets. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phosphonate group can also participate in coordination chemistry, forming complexes with metal ions and other substrates.
Comparison with Similar Compounds
Similar Compounds
Dimethyl phosphite: A related compound with a similar phosphonate group but lacking the thiirane ring.
Thiirane: Contains the thiirane ring but lacks the phosphonate group.
Dimethyl methylphosphonate: Another organophosphorus compound with different functional groups.
Uniqueness
Dimethyl thiiran-2-ylphosphonate is unique due to the combination of the thiirane ring and the phosphonate group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
106306-80-3 |
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Molecular Formula |
C4H9O3PS |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-dimethoxyphosphorylthiirane |
InChI |
InChI=1S/C4H9O3PS/c1-6-8(5,7-2)4-3-9-4/h4H,3H2,1-2H3 |
InChI Key |
KWTKCQAQTWAGKC-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1CS1)OC |
Origin of Product |
United States |
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